molecular formula C10H15Cl2N3O2 B14518723 5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one CAS No. 62756-91-6

5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one

Cat. No.: B14518723
CAS No.: 62756-91-6
M. Wt: 280.15 g/mol
InChI Key: VTALVASEKCOLSH-UHFFFAOYSA-N
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Description

5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one is a synthetic organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring structure, which is substituted with bis(2-chloroethyl)amino, methoxy, and methyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one typically involves the reaction of 4-methoxy-6-methylpyrimidin-2(1H)-one with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anticancer agents due to its ability to alkylate DNA.

    Industry: It is used in the production of pharmaceuticals and other chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can covalently bind to the nucleophilic centers of DNA bases, particularly guanine. This alkylation leads to the formation of DNA cross-links, disrupting DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include DNA and other nucleophilic biomolecules, and its pathways involve the induction of DNA damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Bendamustine: A nitrogen mustard compound with similar alkylating properties, used as an anticancer agent.

    Chlorambucil: Another nitrogen mustard derivative with DNA-alkylating activity, used in cancer treatment.

    Melphalan: A nitrogen mustard compound used in chemotherapy for its ability to cross-link DNA.

Uniqueness

5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its solubility and reactivity, differentiating it from other nitrogen mustard compounds.

Properties

CAS No.

62756-91-6

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-4-methoxy-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H15Cl2N3O2/c1-7-8(15(5-3-11)6-4-12)9(17-2)14-10(16)13-7/h3-6H2,1-2H3,(H,13,14,16)

InChI Key

VTALVASEKCOLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=O)N1)OC)N(CCCl)CCCl

Origin of Product

United States

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